(7S)-3-[(1E,3E,5E)-hepta-1,3,5-trien-1-yl]-7-methyl-6,8-dioxo-7,8-dihydro-6H-oxireno[j]isochromen-7-yl (3S)-3-hydroxybutanoate
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Overview
Description
CT2108A is an azaphilone that is 7,8-dihydro-6H-oxireno[j]isochromene substituted by a hepta-1,3,5-trien-1-yl group at position 3, a [3-hydroxybutanoyl]oxy group at position 7, a methyl group at position 7 and oxo groups at positions 6 and 8 respectively (the 3S,7S stereoisomer). A fungal metabolite, it is isolated from the fermentation broth of Penicillium solitum strain CT2108 and exhibits inhibitory activity against fatty acid synthase as well as fungicidal activity. It has a role as an antimicrobial agent, an antifungal agent, an EC 2.3.1.85 (fatty acid synthase) inhibitor and a Penicillium metabolite. It is an azaphilone, an epoxide, a carboxylic ester, a secondary alcohol, an enone and an organic heterotricyclic compound.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods : Research has shown various synthesis methods for compounds similar to (7S)-3-[(1E,3E,5E)-hepta-1,3,5-trien-1-yl]-7-methyl-6,8-dioxo-7,8-dihydro-6H-oxireno[j]isochromen-7-yl (3S)-3-hydroxybutanoate. For instance, Suzuki et al. (2001) describe the synthesis of 7-alkanoyloxy-3,7-dimethyl-7,8-dihydro-6H-isochromene-6,8-diones using carboxylic acids like acetic acid and butyric acid (Suzuki et al., 2001).
Molecular Structure and Reactivity : Studies on related compounds offer insights into their molecular structure and reactivity. For example, Nighot et al. (2020) reported on a method for synthesizing diastereomerically pure methyl (2S)-2-(1-benzyl-3-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate, which contributes to understanding the chemical behavior of similar complex molecules (Nighot et al., 2020).
Applications in Pheromone Synthesis : Marukawa and Mori (2002) synthesized (1R,3S,5S)-1,3,8-trimethyl-2,9-dioxabicyclo[3.3.1]non-7-ene, a compound structurally related to the queried chemical, identified as a pheromone produced by the male Japanese hepialid moth, Endoclita excrescens. This indicates potential applications of similar compounds in entomology and pheromone research (Marukawa & Mori, 2002).
Biological Activity Studies : Research on compounds structurally related to this compound can provide insights into their biological activity. Cuong et al. (2011) isolated novel phenolics from Myristica fragrans seeds, studying their anti-inflammatory activity, which could be relevant for understanding the biological properties of similar compounds (Cuong et al., 2011).
properties
Molecular Formula |
C21H22O7 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
[(7S)-3-[(1E,3E,5E)-hepta-1,3,5-trienyl]-7-methyl-6,8-dioxo-1aH-oxireno[2,3-j]isochromen-7-yl] (3S)-3-hydroxybutanoate |
InChI |
InChI=1S/C21H22O7/c1-4-5-6-7-8-9-15-11-14-12-16(23)20(3,27-17(24)10-13(2)22)18(25)21(14)19(26-15)28-21/h4-9,11-13,19,22H,10H2,1-3H3/b5-4+,7-6+,9-8+/t13-,19?,20-,21?/m0/s1 |
InChI Key |
DHOBWLDZMMCUPR-QBINLZOGSA-N |
Isomeric SMILES |
C/C=C/C=C/C=C/C1=CC2=CC(=O)[C@](C(=O)C23C(O1)O3)(C)OC(=O)C[C@H](C)O |
Canonical SMILES |
CC=CC=CC=CC1=CC2=CC(=O)C(C(=O)C23C(O1)O3)(C)OC(=O)CC(C)O |
synonyms |
CT2108A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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